3-Thia-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-Thia-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that features a sulfur atom and a nitrogen atom within its structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
The primary targets of 3-Thia-8-azabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.
Mode of Action
The exact mode of action of 3-Thia-8-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets, altering their function and leading to changes in cellular signaling.
Biochemical Pathways
The specific biochemical pathways affected by 3-Thia-8-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 3-Thia-8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have a wide array of biological activities .
Preparation Methods
The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane hydrochloride can be achieved through several methodologies. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-Thia-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines.
Scientific Research Applications
3-Thia-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interactions with various biological targets. The compound is also used in the development of new drugs and therapeutic agents. In industry, it serves as an intermediate in the production of agrochemicals, pharmaceuticals, and dyestuffs .
Comparison with Similar Compounds
3-Thia-8-azabicyclo[3.2.1]octane hydrochloride can be compared to other similar compounds, such as 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride and 8-azabicyclo[3.2.1]octane hydrochloride . These compounds share a similar bicyclic structure but differ in the presence of oxygen or sulfur atoms. The unique presence of a sulfur atom in this compound distinguishes it from its analogs and can result in different chemical and biological properties .
Properties
IUPAC Name |
3-thia-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS.ClH/c1-2-6-4-8-3-5(1)7-6;/h5-7H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYLRBNXKOPFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CSCC1N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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